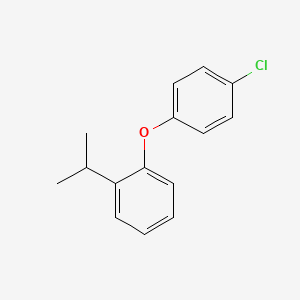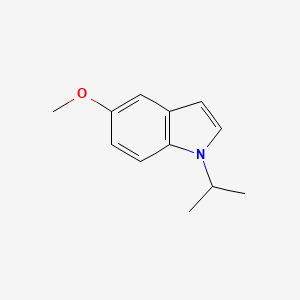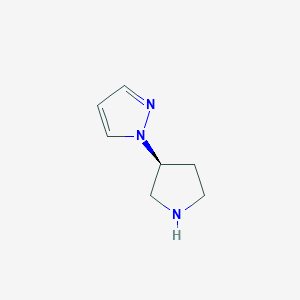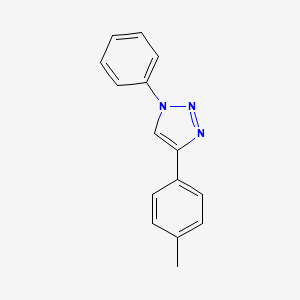
1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The structure of this compound consists of a triazole ring substituted with a phenyl group at the 1-position and a p-tolyl group at the 4-position.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is typically catalyzed by copper(I) salts, such as copper(I) iodide, and is carried out under mild conditions. The reaction proceeds via the formation of a 1,2,3-triazole ring, with the phenyl and p-tolyl groups being introduced through the choice of starting materials.
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Analyse Chemischer Reaktionen
1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazole derivatives. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a wide range of functionalized triazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole has been investigated for its potential as an antimicrobial and anticancer agent. Studies have shown that triazole derivatives can exhibit significant biological activity against various pathogens and cancer cell lines.
Medicine: The compound’s potential as a therapeutic agent has been explored in medicinal chemistry. Triazole derivatives are known for their ability to inhibit enzymes and receptors, making them promising candidates for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique properties make it suitable for various applications, including corrosion resistance and enhanced mechanical strength.
Wirkmechanismus
The mechanism of action of 1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes and receptors, disrupting normal cellular processes. For example, triazole derivatives have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with target proteins enhances its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-Phenyl-4-(p-tolyl)-1H-pyrazole: This compound has a similar structure but contains a pyrazole ring instead of a triazole ring. While both compounds exhibit biological activity, their chemical properties and reactivity differ due to the different ring systems.
1-Phenyl-4-(p-tolyl)-1H-imidazole: Another similar compound, which contains an imidazole ring. Imidazole derivatives are known for their antifungal and antibacterial properties, whereas triazole derivatives often exhibit broader biological activity.
1-Phenyl-4-(p-tolyl)-1H-1,2,4-triazole: This compound contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring. The different ring structure can lead to variations in biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the properties conferred by the 1,2,3-triazole ring. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H13N3 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
4-(4-methylphenyl)-1-phenyltriazole |
InChI |
InChI=1S/C15H13N3/c1-12-7-9-13(10-8-12)15-11-18(17-16-15)14-5-3-2-4-6-14/h2-11H,1H3 |
InChI-Schlüssel |
FTBGPTZQAAMBJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CN(N=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14123398.png)

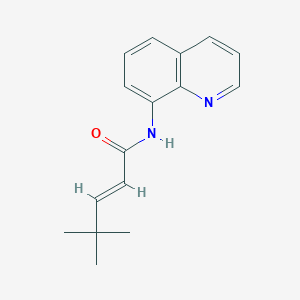
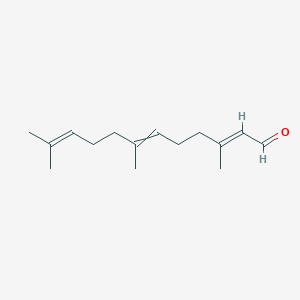
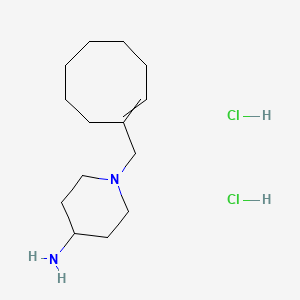
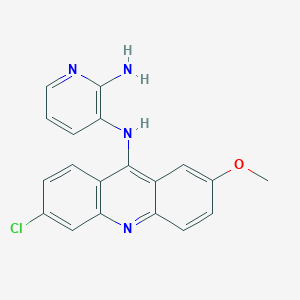
![2-(4-Methoxyphenyl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14123430.png)
![methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123436.png)
![ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123449.png)
![1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea](/img/structure/B14123463.png)
![N-(3-chlorophenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14123464.png)
